molecular formula C11H10F3N7 B6939164 N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B6939164
M. Wt: 297.24 g/mol
InChI Key: OJNFRWPTHIVHBY-UHFFFAOYSA-N
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Description

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a triazolopyrazine moiety

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N7/c12-11(13,14)6-21-5-8(4-18-21)3-16-9-10-19-17-7-20(10)2-1-15-9/h1-2,4-5,7H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNFRWPTHIVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)NCC3=CN(N=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoroethyl group: This step involves the reaction of the pyrazole derivative with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the triazolopyrazine moiety: This can be synthesized by cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable diketone or aldehyde.

    Coupling of the pyrazole and triazolopyrazine units: This final step involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structure and functional groups.

    Agrochemicals: Use as a building block for the synthesis of novel pesticides and herbicides.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Flupentiofenox: A trifluoroethyl thioether acaricide with high bioactivity.

    Pyrimidifen: Another acaricide with a similar trifluoroethyl group.

Uniqueness

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its combination of a trifluoroethyl group with a pyrazole and triazolopyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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